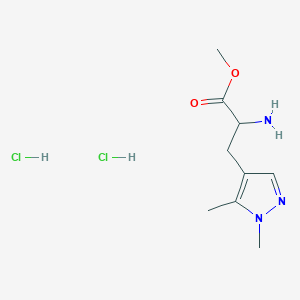

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride

Description

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate dihydrochloride is a synthetic amino acid derivative featuring a pyrazole ring substituted with methyl groups at positions 1 and 5, esterified as a methyl propanoate and stabilized as a dihydrochloride salt. This compound serves as a critical intermediate in pharmaceutical and organic synthesis due to its reactive amino and ester functional groups, which facilitate further derivatization . Its synthesis likely involves pyrazole ring formation followed by esterification and salt formation, analogous to methods described for related compounds (e.g., etherification using methanol and thionyl chloride, as in ).

Properties

IUPAC Name |

methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.2ClH/c1-6-7(5-11-12(6)2)4-8(10)9(13)14-3;;/h5,8H,4,10H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXIZYOJNGAPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CC(C(=O)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Ketone Cyclocondensation

A widely cited approach involves reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. This method, adapted from the synthesis of Eltrombopag intermediates, achieves cyclization to form the pyrazole ring. The reaction proceeds in aqueous or mixed solvent systems (e.g., isopropanol-water) at 80–100°C for 3–5 hours, yielding 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one with >90% purity. Key advantages include:

- Solvent efficiency : Reduced organic solvent usage by leveraging water as a co-solvent.

- Oxidation mitigation : Incorporation of reducing agents (e.g., sodium bisulfite) to prevent hydrazine oxidation.

Coupling the Pyrazole to the Amino Propanoate Backbone

Integrating the pyrazole ring into the propanoate ester backbone requires regioselective alkylation or Michael addition.

Michael Addition of Methyl Acrylate

A two-step process is often employed:

- Formation of the enamine : Reacting the pyrazole with methyl acrylate in the presence of a base (e.g., triethylamine) to form a β-keto ester intermediate.

- Amination : Introducing the amino group via reductive amination using ammonia and a catalyst (e.g., Raney nickel).

Optimized conditions :

Esterification-Deprotection Sequences

Protected amino acids (e.g., tert-butoxycarbonyl (Boc)-protected glycine) may be coupled to the pyrazole via esterification, followed by deprotection:

- Esterification : Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in THF.

- Boc Deprotection : Treatment with HCl in dioxane to yield the free amine.

Critical parameters :

- Reaction time : 4–6 hours for esterification.

- Acid concentration : 4M HCl for complete deprotection without ester hydrolysis.

Salt Formation and Purification

The dihydrochloride salt enhances solubility and stability. Salt formation is typically achieved by treating the free base with HCl gas or concentrated hydrochloric acid.

Crystallization Protocols

- Solvent system : Methanol or ethanol with incremental addition of HCl (gas or solution).

- Temperature control : 5–20°C to prevent decomposition.

- Stirring duration : 2–15 hours for crystal maturation.

Purity outcomes :

Industrial-Scale Adaptations

Large-scale production emphasizes cost-efficiency and reduced chromatography:

- Continuous flow systems : For Suzuki coupling and deprotection steps, minimizing intermediate isolation.

- In-line analytics : FTIR and HPLC monitoring to ensure reaction completion.

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation :

Amino Group Oxidation :

Solvent Residues :

- Issue : Dichloromethane traces in final product.

- Solution : Switch to 2-methyltetrahydrofuran or toluene.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate; dihydrochloride has shown potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a valuable compound in drug discovery.

Biological Activity :

- Antimicrobial Properties : Recent studies indicate significant antimicrobial activity against various pathogens.

| Pathogen | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | Potent | 0.21 µM |

| Escherichia coli | Moderate | 0.25 µM |

| Candida spp. | Moderate | 0.30 µM |

| Micrococcus luteus | Selective | 0.15 µM |

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Applications

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties in cellular models. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions.

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its versatility allows researchers to explore new synthetic routes and develop novel compounds with enhanced properties.

In Vitro Studies

A study indicated that at higher concentrations, methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate; dihydrochloride reduced the viability of HaCat cells, suggesting potential cytotoxic effects that warrant further investigation for therapeutic applications.

Molecular Docking Studies

Computational analyses revealed that the compound binds effectively to targets such as DNA gyrase and MurD with favorable binding energies comparable to established antibiotics like ciprofloxacin. This suggests a mechanism of action through inhibition of bacterial DNA replication.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole-Based Derivatives

a. Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate Dihydrochloride (CAS 2228122-78-7)

- Structural Differences: The 1,3-dimethylpyrazole substituent contrasts with the 1,5-dimethyl substitution in the target compound.

- Physical Properties: Molecular weight ~296.55 g/mol (calculated from C9H11BrClNO3 in ). Higher lipophilicity compared to the 1,5-dimethyl analog may influence solubility in organic solvents.

- Applications : Used as an intermediate in APIs and OLED materials, emphasizing its versatility in electronics and drug development .

b. Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride (CAS 1909327-84-9)

- Structural Differences: The absence of the amino-propanoate ester backbone distinguishes this compound. Instead, it features a methylamine group directly attached to the pyrazole ring.

- Reactivity : The primary amine group enhances nucleophilicity, making it suitable for Schiff base formation or coordination chemistry .

- Applications : Valued in material science for synthesizing thermally stable polymers and metal-organic frameworks (MOFs) .

Imidazole-Based Derivatives

a. (R)- and (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate Dihydrochloride (CAS 4467-54-3 and 7389-87-9)

- The chiral center at C2 allows enantioselective applications .

- Physical Properties : Melting point ~197°C (), higher than most pyrazole analogs due to stronger intermolecular interactions.

- Applications : Widely used in peptide mimetics and enzyme inhibitors (e.g., histidine analogs in kinase targeting) .

b. L-Histidine Methyl Ester Dihydrochloride

Nitrophenyl and Bromophenyl Propanoate Derivatives

a. (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Synthesis : Prepared via nitro-group etherification (), highlighting parallels in esterification steps with the target compound.

- Applications : Intermediate for nitro-reduction to amines, a common pathway in prodrug activation .

b. (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoate Dihydrochloride (CAS 938083-70-6)

- Structural Differences : A bromopyridine substituent introduces halogen-mediated reactivity (e.g., Suzuki coupling).

- Applications : Key in cross-coupling reactions for aryl-aryl bond formation in drug discovery .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Functional Group Comparison

Biological Activity

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate; dihydrochloride is a pyrazole derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.

Chemical Structure and Properties

- IUPAC Name : Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate; dihydrochloride

- CAS Number : 2375260-22-1

- Molecular Weight : 270.15 g/mol

- Chemical Formula : C9H15N3O2·2Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific interactions can modulate biochemical pathways, leading to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate; dihydrochloride against a range of pathogens.

| Pathogen | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | Potent | 0.21 µM |

| Escherichia coli | Moderate | 0.25 µM |

| Candida spp. | Moderate | 0.30 µM |

| Micrococcus luteus | Selective | 0.15 µM |

These results indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation in cellular models. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues affected by chronic inflammatory diseases.

Case Studies

- In Vitro Studies : A study demonstrated that methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate; dihydrochloride reduced the viability of HaCat cells at higher concentrations, indicating potential cytotoxic effects that warrant further investigation for therapeutic applications .

- Molecular Docking Studies : Computational analyses have shown that the compound binds effectively to targets such as DNA gyrase and MurD with favorable binding energies comparable to established antibiotics like ciprofloxacin. This suggests a mechanism of action through inhibition of bacterial DNA replication .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate; dihydrochloride, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(1-methylpyrazol-4-yl)propanoate | Moderate | Different substitution pattern affecting activity |

| Methyl 2-amino-3-(7-methylindazol-5-yl)propanoate | Low | Different ring structure leading to varied properties |

The distinct substitution pattern on the pyrazole ring of methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate contributes to its unique chemical and biological properties .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate dihydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole derivatives. Key steps include condensation of intermediates under reflux conditions (e.g., ethanol or DMSO as solvents), acid catalysis (e.g., glacial acetic acid), and purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (water-ethanol mixtures). Critical parameters include reaction time (18–48 hours), solvent polarity, and temperature control to minimize byproducts. Yield optimization may require adjusting stoichiometry or using inert atmospheres to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the pyrazole ring substitution pattern and ester/amine functionalities. Mass spectrometry (MS) validates molecular weight (e.g., 270.16 g/mol for C₉H₁₇Cl₂N₃O₂). Elemental analysis ensures stoichiometric Cl⁻ content, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the recommended storage conditions to maintain the compound’s stability in laboratory settings?

- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Desiccants (e.g., silica gel) prevent moisture absorption. Stability studies recommend periodic HPLC analysis to detect degradation products, particularly hydrolysis of the ester group under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields and scalability while minimizing byproduct formation?

- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial screening, can identify critical variables (e.g., solvent polarity, catalyst loading). For example, substituting DMSO with polar aprotic solvents (e.g., DMF) may enhance intermediate solubility. Scalability requires transitioning from batch to flow chemistry, with real-time monitoring (e.g., in-line IR spectroscopy) to control exothermic reactions. Green chemistry principles (e.g., microwave-assisted synthesis) reduce reaction times and energy consumption .

Q. What strategies are employed to evaluate the compound’s potential bioactivity, and how can researchers design assays to assess its interaction with biological targets?

- Methodological Answer : Pyrazole derivatives often exhibit antimicrobial or anticancer properties. Researchers can conduct in vitro assays:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Target Interaction : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity to enzymes/receptors. Molecular docking (AutoDock Vina) predicts binding modes using crystallographic data from related pyrazole complexes .

Q. How should contradictory data regarding the compound’s physicochemical properties be systematically analyzed and resolved?

- Methodological Answer : Discrepancies in melting points or solubility data may arise from polymorphic forms or residual solvents. Researchers should:

- Repeat experiments under standardized conditions (e.g., USP/EP guidelines).

- Use Differential Scanning Calorimetry (DSC) to detect polymorphs.

- Compare results with peer-reviewed databases (e.g., PubChem, Reaxys) and validate via inter-laboratory studies .

Q. What computational approaches are utilized to model the compound’s three-dimensional conformation and predict its reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize geometry and predict electrostatic potential maps. Molecular Dynamics (MD) simulations (AMBER/CHARMM) explore conformational flexibility in solvated systems. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity. Tools like PyMOL visualize interactions with biological targets .

Q. What methodologies are recommended for investigating the compound’s degradation pathways under various environmental conditions?

- Methodological Answer : Forced degradation studies (ICH Q1A guidelines) expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies degradation products (e.g., ester hydrolysis to carboxylic acid). Kinetic modeling (Arrhenius equation) predicts shelf-life under accelerated conditions. Solid-state stability is assessed via X-ray Powder Diffraction (XRPD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.